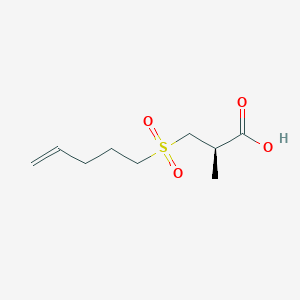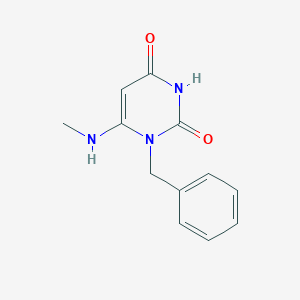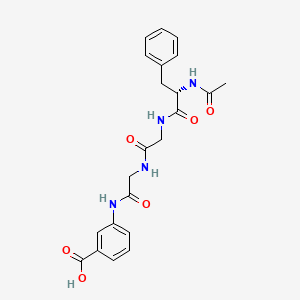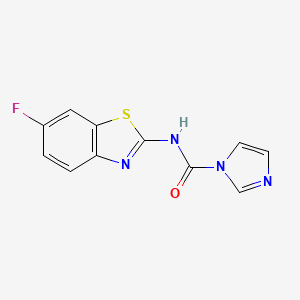![molecular formula C22H21NOS B14213700 N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide CAS No. 823801-90-7](/img/structure/B14213700.png)
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a propylsulfanyl group attached to the phenyl ring. Its molecular formula is C19H19NOS, and it has a molecular weight of 309.42 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide typically involves the reaction of 2-(propylsulfanyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
N-Phenylbenzamide: Lacks the propylsulfanyl group, making it less versatile in certain chemical reactions.
N-(4-Nitrophenyl)benzamide: Contains a nitro group, which can be reduced to an amine, offering different reactivity.
N-(4-Methoxyphenyl)benzamide: Contains a methoxy group, which can undergo different substitution reactions compared to the propylsulfanyl group.
Uniqueness
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
823801-90-7 |
|---|---|
分子式 |
C22H21NOS |
分子量 |
347.5 g/mol |
IUPAC 名称 |
N-phenyl-N-(2-propylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C22H21NOS/c1-2-17-25-21-16-10-9-15-20(21)23(19-13-7-4-8-14-19)22(24)18-11-5-3-6-12-18/h3-16H,2,17H2,1H3 |
InChI 键 |
MAFTZSDTSKDBDK-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
methanone](/img/structure/B14213654.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)

![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)

